

An In-depth Technical Guide to the Structure and Activity of Isoserine

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Compound of Interest

Compound Name: *Isoserine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of **isoserine**. **Isoserine**, a non-proteinogenic amino acid and structural isomer of serine, is a molecule of increasing interest in medicinal chemistry and neurobiology due to its unique biological functions, including its role as a modulator of neurotransmitter transporters and as an enzyme inhibitor.

Core Molecular Structure and Properties

Isoserine, systematically named 3-amino-2-hydroxypropanoic acid, is a structural isomer of the common amino acid serine (2-amino-3-hydroxypropanoic acid). The key distinction lies in the relative positions of the amino ($-NH_2$) and hydroxyl ($-OH$) groups on the propane backbone. In **isoserine**, the amino group is at the β -carbon (C3) and the hydroxyl group is at the α -carbon (C2), whereas in serine, the positions are reversed.^{[1][2]} This structural variance imparts distinct chemical and biological properties.

Isoserine is a chiral molecule and exists as two stereoisomers, (S)-**isoserine** (L-**isoserine**) and (R)-**isoserine** (D-**isoserine**), as well as a racemic mixture, (DL)-**isoserine**.^[3] It is typically a white to off-white crystalline powder that is soluble in water.^[4]

Caption: 2D structure of **Isoserine**.

Structural Isomerism: Isoserine vs. Serine

The distinct arrangement of functional groups between **isoserine** and serine is fundamental to their different roles in biological systems.

Caption: Structural comparison of Serine and **Isoserine**.

Quantitative Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for **isoserine**, providing essential reference points for experimental design and analysis.

Table 1: Physicochemical Properties of Isoserine

Property	Value	Notes
IUPAC Name	3-Amino-2-hydroxypropanoic acid	-
Synonyms	2-Hydroxy-β-alanine, 3-Aminolactic acid	[2]
Molecular Formula	C ₃ H ₇ NO ₃	[3]
Molecular Weight	105.09 g/mol	[3]
Appearance	White to off-white crystalline powder	[4]
CAS Numbers	565-71-9 (Isoserine), 632-13-3 (L-Isoserine), 632-11-1 (D-Isoserine)	[3]
pKa ₁ (Carboxyl)	2.72 (+1)	at 25°C, μ=0.16
pKa ₂ (Amino)	9.25 (0)	at 25°C, μ=0.16
Specific Optical Rotation ([α] ²⁵ _D)	-32.5° (c=1, H ₂ O)	For L-Isoserine[5]
Solubility	Soluble in water	[4]

Table 2: Spectroscopic Data for Isoserine

Spectrum Type	Proton / Carbon	Chemical Shift (δ) / Wavenumber (cm^{-1})	Notes
^1H NMR	H-2 (-CHOH)	4.28 ppm (dd, $J=7.5$, 4.8 Hz)	Spectrum recorded in D_2O [6]
	H-3 (- CH_2NH_2)	3.42 ppm (dd, $J=13.0$, 4.8 Hz)	Spectrum recorded in D_2O [6]
	H-3' (- CH_2NH_2)	3.10 ppm (dd, $J=13.0$, 7.5 Hz)	Spectrum recorded in D_2O [6]
^{13}C NMR	C1 (COOH)	~170 - 185 ppm	Expected range for carboxylic acids[7]
	C2 (CHOH)	~50 - 65 ppm	Expected range for carbon bonded to hydroxyl[7]
	C3 (CH_2NH_2)	~37 - 45 ppm	Expected range for carbon bonded to an amino group[7]
FTIR	O-H stretch	3500 - 3200 cm^{-1} (broad)	From alcohol group[8]
	N-H stretch	3550 - 3060 cm^{-1} (medium)	From primary amine[8]
	C=O stretch	1730 - 1700 cm^{-1} (strong)	From carboxylic acid[8]
	C-O stretch	1300 - 1000 cm^{-1} (strong)	From alcohol and carboxylic acid[8]

Experimental Protocols

This section details methodologies for the chemical synthesis of **isoserine** and a key biological experiment demonstrating its activity.

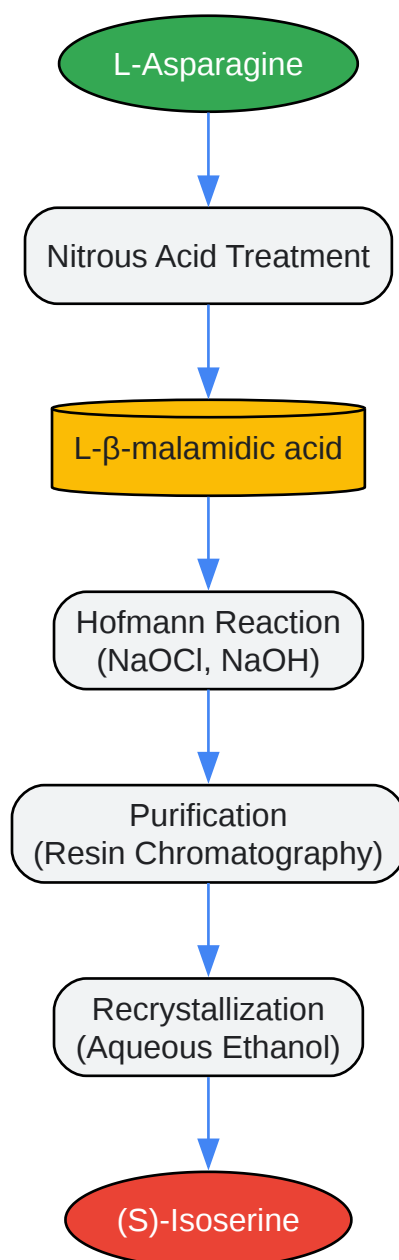
Chemical Synthesis: Synthesis of (S)-Isoserine

The first documented synthesis of (S)-**isoserine** was reported by Miyazawa et al. in 1976.[6]

The protocol utilizes a Hofmann reaction starting from the readily available L-asparagine.

Protocol:

- **Preparation of L-β-malamidic acid:** L-asparagine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to convert the amide group of the side chain into a carboxylic acid, yielding L-β-malamidic acid.
- **Hofmann Reaction:** The prepared L-β-malamidic acid is subjected to a Hofmann rearrangement. This is achieved by treating the acid with sodium hypochlorite in a cooled, alkaline solution (sodium hydroxide). This reaction converts the carboxylic acid group into an amino group with the loss of one carbon atom (as CO₂), forming (S)-**isoserine**.
- **Purification:** The resulting reaction mixture is neutralized. (S)-**isoserine** is then purified from the mixture using resin column chromatography.
- **Crystallization:** The purified (S)-**isoserine** is recrystallized from an aqueous ethanol solution to yield the final, pure product.



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Caption: Workflow for the synthesis of (S)-Isoserine.[6]

Biological Experiment: L-Isoserine-Mediated Upregulation of GAT3 in a Murine Stroke Model

This protocol is based on studies demonstrating the neuro-restorative potential of L-isoserine by modulating the glial GABA transporter 3 (GAT3).[3][9]

Protocol:

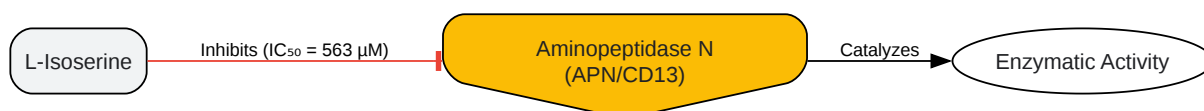
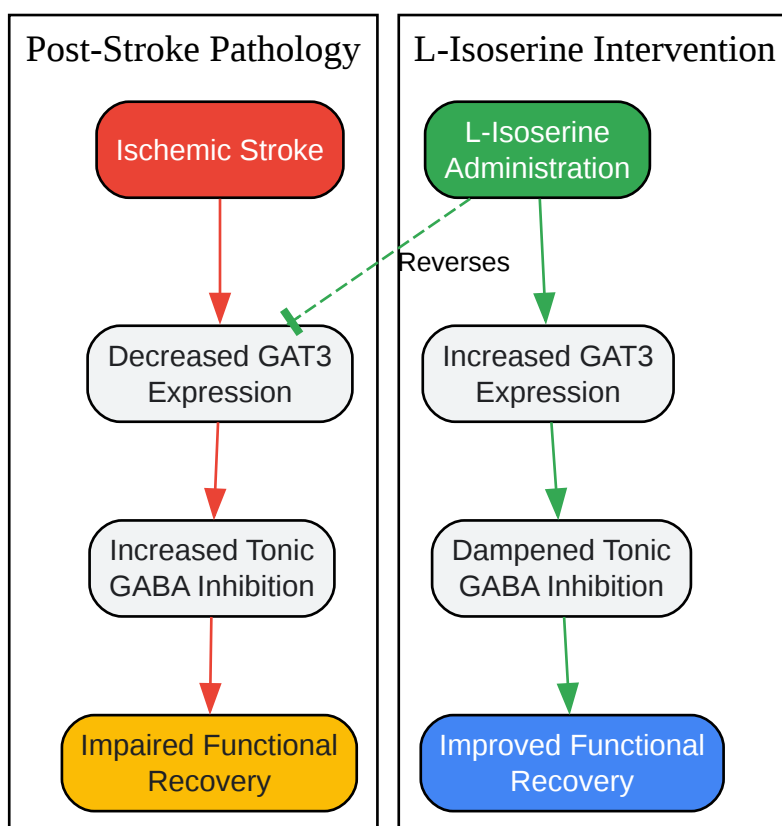
- **Animal Model:** An adult mouse model is used for this study.
- **Induction of Ischemic Stroke:** A focal ischemic stroke is induced in the forelimb motor cortex using a photothrombotic stroke model. This involves the intravenous injection of a photosensitive dye (e.g., Rose Bengal) followed by targeted illumination of the cortical surface to induce a localized clot.
- **Treatment Administration:** Beginning 5 days post-stroke, **L-isoserine** (at concentrations of 38 μ M or 380 μ M) or a vehicle control is chronically administered directly into the infarct cavity. This is typically achieved using a subcutaneously implanted osmotic minipump connected to a brain infusion cannula for 28 consecutive days.
- **Behavioral Assessment:** Motor function and recovery are assessed at regular intervals using standardized tests such as the grid-walking task (to measure forelimb placement accuracy) and the cylinder task (to assess forelimb use asymmetry).
- **Histological and Protein Analysis:** At the study endpoint (e.g., day 42), animals are euthanized, and brain tissue is collected. The expression and localization of GAT3 protein in the peri-infarct region are quantified using techniques such as immunofluorescent labeling and confocal microscopy or Western blotting.

Biological Signaling Pathways and Activities

Isoserine's unique structure allows it to interact with specific biological targets, leading to potentially therapeutic effects.

Modulation of GAT3 and Post-Stroke Recovery

Ischemic stroke can lead to an elevation in tonic inhibition by the neurotransmitter GABA, which impairs functional recovery. This is partly caused by a decrease in the expression of the glial GABA transporter GAT3, which is responsible for clearing GABA from the synapse.[3] **L-isoserine** acts as a GAT3 substrate and has been shown to induce a lasting increase in GAT3 expression in the peri-infarct regions of the brain.[3][9] By enhancing GABA uptake, **L-isoserine** helps to dampen the excessive tonic inhibition, thereby promoting the neural plasticity required for functional recovery.[3]



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References

- 1. Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GAT3 selective substrate l-isoserine upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. eng.uc.edu [eng.uc.edu]
- 9. GAT3 selective substrate l-isoserine upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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